molecular formula C27H33N5O3 B12588714 (3R)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide CAS No. 548754-17-2

(3R)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide

Cat. No.: B12588714
CAS No.: 548754-17-2
M. Wt: 475.6 g/mol
InChI Key: CEKONYZOAAWNCI-WNCULLNHSA-N
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Description

(3R)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a carbazole core, which is known for its biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide typically involves multiple steps, including the formation of the carbazole core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Carbazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the amino and carbamoyl groups through reactions such as amination and carbamoylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbamoyl group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(3R)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

CAS No.

548754-17-2

Molecular Formula

C27H33N5O3

Molecular Weight

475.6 g/mol

IUPAC Name

(3R)-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-3-(2-phenylethylcarbamoylamino)-1,2,4,9-tetrahydrocarbazole-3-carboxamide

InChI

InChI=1S/C27H33N5O3/c1-17(2)23(24(28)33)31-25(34)27(32-26(35)29-15-13-18-8-4-3-5-9-18)14-12-22-20(16-27)19-10-6-7-11-21(19)30-22/h3-11,17,23,30H,12-16H2,1-2H3,(H2,28,33)(H,31,34)(H2,29,32,35)/t23-,27+/m0/s1

InChI Key

CEKONYZOAAWNCI-WNCULLNHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@]1(CCC2=C(C1)C3=CC=CC=C3N2)NC(=O)NCCC4=CC=CC=C4

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1(CCC2=C(C1)C3=CC=CC=C3N2)NC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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